molecular formula C23H27N3O4S B12475391 4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide

4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide

Cat. No.: B12475391
M. Wt: 441.5 g/mol
InChI Key: MOYRFUKUHKRHPB-UHFFFAOYSA-N
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Description

4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-methylbenzoic acid with piperidine and sulfonyl chloride to form the piperidin-1-ylsulfonyl derivative. This intermediate is then reacted with 2-(prop-2-en-1-ylcarbamoyl)phenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonyl-N-[2-(prop-2-enylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C23H27N3O4S/c1-3-13-24-23(28)19-9-5-6-10-20(19)25-22(27)18-12-11-17(2)21(16-18)31(29,30)26-14-7-4-8-15-26/h3,5-6,9-12,16H,1,4,7-8,13-15H2,2H3,(H,24,28)(H,25,27)

InChI Key

MOYRFUKUHKRHPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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